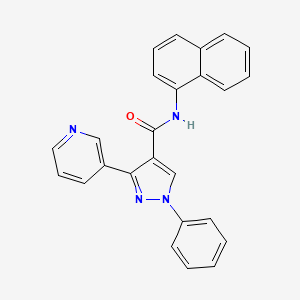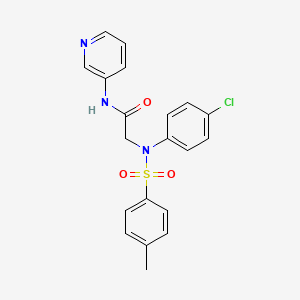![molecular formula C26H21N5O B3514424 N-[4-({5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}amino)phenyl]acetamide](/img/structure/B3514424.png)
N-[4-({5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}amino)phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of N-[4-({5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}amino)phenyl]acetamide typically involves multiple steps. One common method involves the condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of 2-aryl-7H-pyrrolo[2,3-D]pyrimidin-4-amines, which can then be further functionalized to produce the desired compound.
Chemical Reactions Analysis
N-[4-({5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[4-({5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}amino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-({5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}amino)phenyl]acetamide involves its interaction with multiple kinase enzymes. It inhibits the activity of enzymes such as EGFR, Her2, VEGFR2, and CDK2 by binding to their active sites, thereby blocking their function . This inhibition leads to the induction of apoptosis in cancer cells, as evidenced by increased levels of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
N-[4-({5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}amino)phenyl]acetamide can be compared with other pyrrolo[2,3-D]pyrimidine derivatives:
N-Phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Similar in structure but differs in the functional groups attached to the pyrimidine ring.
7-Deazaadenines: These compounds have a similar pyrrolo[2,3-D]pyrimidine core but with different substituents, leading to varied biological activities.
N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-D]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide: This compound is a potent inhibitor of CDK4/9 and HDAC1, showcasing the versatility of the pyrrolo[2,3-D]pyrimidine scaffold.
This compound stands out due to its multi-targeted kinase inhibition and apoptosis-inducing properties, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c1-18(32)29-20-12-14-21(15-13-20)30-25-24-23(19-8-4-2-5-9-19)16-31(26(24)28-17-27-25)22-10-6-3-7-11-22/h2-17H,1H3,(H,29,32)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGAVQUZBDOQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


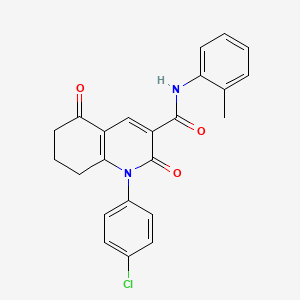
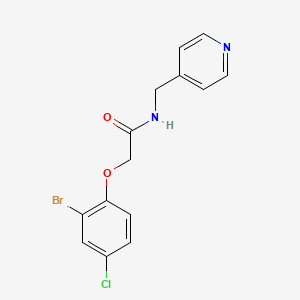
![2-fluoro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3514349.png)
![1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3514357.png)
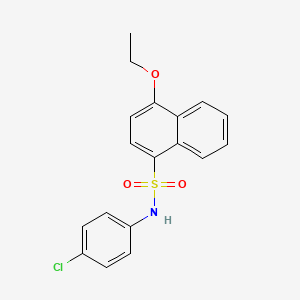
![5-[4-(3-chlorophenyl)-1-piperazinyl]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3514373.png)
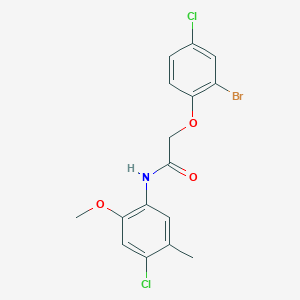
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3514385.png)
![4-({[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3514390.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B3514398.png)
![4-{[4-(benzyloxy)-3-bromo-5-methoxybenzyl]amino}phenol](/img/structure/B3514399.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B3514413.png)
